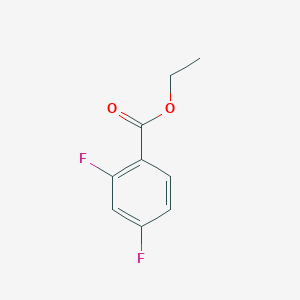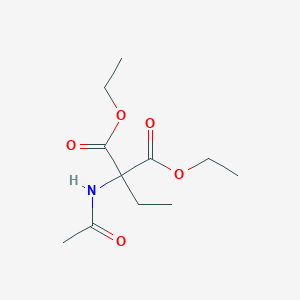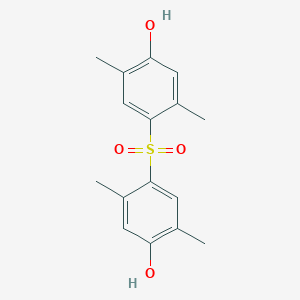
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol, also known as HDSP, is a chemical compound with potential applications in scientific research. This compound has been studied extensively for its ability to inhibit the activity of certain enzymes and receptors in the body, making it a promising candidate for use in a variety of research settings.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol involves its ability to bind to and inhibit the activity of certain enzymes and receptors in the body. Specifically, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cancer cell growth, and the receptor TRPV1, which is involved in pain sensation. By inhibiting the activity of these targets, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has the potential to modulate a variety of physiological processes in the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol are diverse and depend on the specific targets that it interacts with. In cancer research, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to modulate pain sensation and improve cognitive function in animal models. Additionally, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to have anti-inflammatory effects, which could have implications for the treatment of a variety of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol in lab experiments is its specificity for certain targets, which allows researchers to study the activity of these targets in isolation. Additionally, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to have low toxicity in animal models, making it a relatively safe compound to use in research settings. However, one limitation of using 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are many future directions for research on 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol, including the development of new cancer therapies, the identification of new drug targets, and the study of its potential role in neurological disorders. One potential area of research is the development of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol analogs that have improved solubility and specificity for certain targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol involves the reaction of 4-hydroxy-2,5-dimethylbenzenesulfonyl chloride with 2,5-dimethylphenol in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization and is ready for use in scientific research.
Applications De Recherche Scientifique
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been studied for its potential application in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, making it a promising candidate for the development of new cancer therapies. In neuroscience, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been studied for its ability to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been used as a tool compound to study the activity of certain enzymes and receptors, which could help researchers identify new drug targets.
Propriétés
Numéro CAS |
19855-67-5 |
|---|---|
Nom du produit |
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol |
Formule moléculaire |
C16H18O4S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-(4-hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol |
InChI |
InChI=1S/C16H18O4S/c1-9-7-15(11(3)5-13(9)17)21(19,20)16-8-10(2)14(18)6-12(16)4/h5-8,17-18H,1-4H3 |
Clé InChI |
QVKJTLXSMQPTEU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2C)O)C)C)O |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2C)O)C)C)O |
Synonymes |
4,4'-Dihydroxy-2,2',5,5'-tetramethyl[sulfonylbisbenzene] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



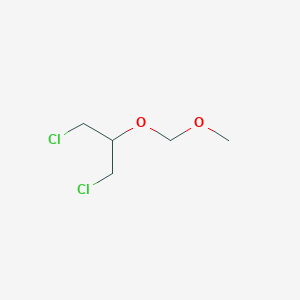
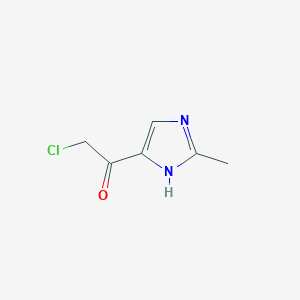
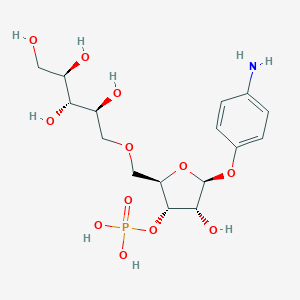
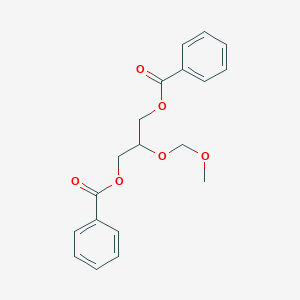
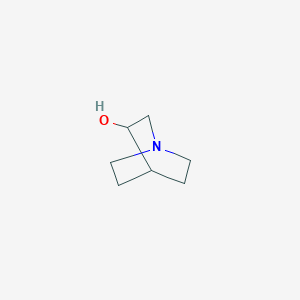
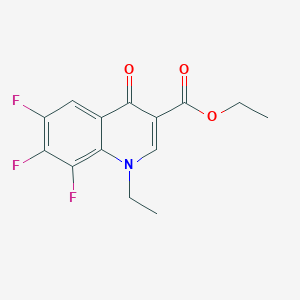
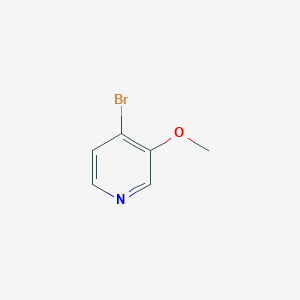
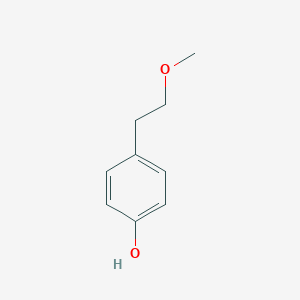
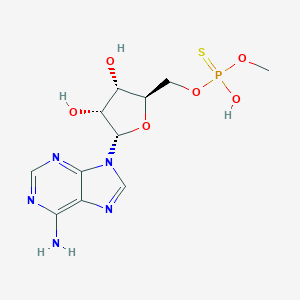
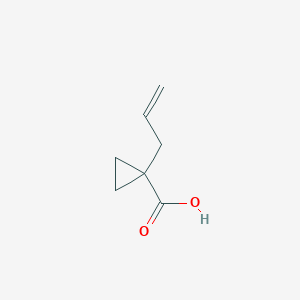
![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B22463.png)
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
